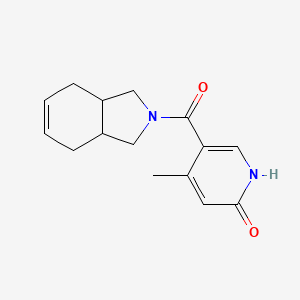![molecular formula C8H18N2O2S B7615820 1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane](/img/structure/B7615820.png)
1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane is an organic compound with a unique structure that includes a cyclopentane ring substituted with an ethyl group and a sulfamoylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of the Sulfamoylamino Group: The sulfamoylamino group can be introduced through a nucleophilic substitution reaction involving sulfamoyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfamoyl chloride and appropriate amines under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups.
Aplicaciones Científicas De Investigación
1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane involves its interaction with specific molecular targets and pathways. The sulfamoylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-methylimidazolium ethyl sulfate: Known for its use as an ionic liquid with good conductivity and electrochemical stability.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Another ionic liquid with similar properties but different anionic composition.
Uniqueness
1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane is unique due to its specific structure, which combines a cyclopentane ring with an ethyl and sulfamoylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
1-ethyl-1-[(sulfamoylamino)methyl]cyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-2-8(5-3-4-6-8)7-10-13(9,11)12/h10H,2-7H2,1H3,(H2,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUKHKWPQABZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1)CNS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-fluoro-5-methylphenyl)methyl]-1-methylpyrazol-3-amine](/img/structure/B7615756.png)




![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(1-oxaspiro[5.5]undecan-4-yl)pyridin-2-amine](/img/structure/B7615788.png)
![(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-[1-(2-methylpropyl)pyrrolidin-3-yl]methanone](/img/structure/B7615791.png)
![[1-(4-Fluorophenyl)cyclobutyl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B7615798.png)
![3-[(1,5-Dimethylpyrazol-4-yl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7615803.png)
![3-Methyl-4-[1-(2-methylpropyl)pyrrolidine-3-carbonyl]piperazin-2-one](/img/structure/B7615813.png)
![2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl-(3,5-dimethyl-1H-pyrrol-2-yl)methanone](/img/structure/B7615833.png)
![[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7615835.png)
